In-Depth Technical Guide: N-(Piperidin-4-yl)pyrimidin-2-amine (CAS 69385-85-9)
In-Depth Technical Guide: N-(Piperidin-4-yl)pyrimidin-2-amine (CAS 69385-85-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Piperidin-4-yl)pyrimidin-2-amine, with CAS number 69385-85-9, is a heterocyclic compound featuring a pyrimidine ring linked to a piperidine moiety. This structural motif is of significant interest in medicinal chemistry, as it is present in a variety of biologically active molecules. The 2-aminopyrimidine core is a well-established pharmacophore in numerous kinase inhibitors, while the piperidine group can influence solubility, metabolic stability, and target engagement. This technical guide provides a comprehensive overview of the available information on N-(Piperidin-4-yl)pyrimidin-2-amine, including its chemical properties, a plausible synthetic route, and its potential biological activities based on the study of structurally related compounds. Detailed experimental protocols for its synthesis and biological evaluation are also presented to facilitate further research and drug discovery efforts.
Chemical Properties and Synthesis
N-(Piperidin-4-yl)pyrimidin-2-amine is a small molecule with the potential for further chemical modification to explore its structure-activity relationship (SAR).
Table 1: Physicochemical Properties of N-(Piperidin-4-yl)pyrimidin-2-amine
| Property | Value | Source |
| CAS Number | 69385-85-9 | [1] |
| Molecular Formula | C₉H₁₄N₄ | Generic |
| Molecular Weight | 178.24 g/mol | Generic |
| Canonical SMILES | C1CN(CCC1)C2=NC=CC=N2 | Generic |
| InChI Key | AOQWLUWWMVCOIE-UHFFFAOYSA-N | [2] |
| Appearance | White to off-white solid (predicted) | Generic |
| Solubility | Soluble in DMSO and methanol (predicted) | Generic |
Proposed Synthetic Route
A proposed two-step synthesis starts from the commercially available 2,4-dichloropyrimidine. The first step involves the selective reaction of one of the chloro groups with a protected 4-aminopiperidine, such as tert-butyl 4-aminopiperidine-1-carboxylate. The second chlorine atom can then be removed via catalytic hydrogenation. Finally, deprotection of the piperidine nitrogen yields the target compound.
Experimental Protocol: Synthesis of N-(Piperidin-4-yl)pyrimidin-2-amine
Materials:
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2,4-Dichloropyrimidine
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tert-Butyl 4-aminopiperidine-1-carboxylate
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N,N-Diisopropylethylamine (DIPEA)
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n-Butanol (n-BuOH)
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Palladium on carbon (10% Pd/C)
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Triethylamine (Et₃N)
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Ethanol (EtOH)
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Ethyl acetate (EtOAc)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
Step 1: Synthesis of tert-Butyl 4-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate
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To a solution of 2,4-dichloropyrimidine (1.0 eq) in n-butanol, add tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) and DIPEA (1.5 eq).
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Heat the reaction mixture to 80 °C and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired intermediate.
Step 2: Synthesis of tert-Butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate
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Dissolve the product from Step 1 in ethanol.
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Add triethylamine (2.0 eq) and a catalytic amount of 10% Pd/C.
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Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 16-24 hours.
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Monitor the reaction by TLC.
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Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol.
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Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification if deemed sufficiently pure.
Step 3: Synthesis of N-(Piperidin-4-yl)pyrimidin-2-amine
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Dissolve the product from Step 2 in dichloromethane.
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Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Monitor the deprotection by TLC.
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Once complete, concentrate the reaction mixture under reduced pressure.
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Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.
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Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the final product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield N-(Piperidin-4-yl)pyrimidin-2-amine.
Potential Biological Activities and Signaling Pathways
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors. The combination of a pyrimidine ring and a piperidine moiety in N-(Piperidin-4-yl)pyrimidin-2-amine suggests its potential as a scaffold for developing therapeutics targeting a range of biological pathways.
Kinase Inhibition
Numerous 2-aminopyrimidine derivatives have been developed as potent inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.
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Polo-like Kinase 4 (PLK4) Inhibition: A series of novel and potent PLK4 inhibitors with an aminopyrimidine core have been developed. These compounds have shown high inhibitory activity against PLK4 and excellent antiproliferative activity against breast cancer cells.[3]
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Akt Kinase Inhibition: Derivatives of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide have been discovered as orally bioavailable and potent inhibitors of Akt kinases.[4][5]
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Cyclin-Dependent Kinase 2 (CDK2) Inhibition: Novel N-(pyridin-3-yl)pyrimidin-4-amine analogues have been synthesized as potent CDK2 inhibitors for cancer therapy.[6]
Wnt/β-Catenin Signaling Pathway
A structurally related compound, (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, has been identified as an agonist of the Wnt/β-catenin signaling pathway.[7] This pathway is crucial for embryonic development and adult tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer and osteoporosis. An agonist of this pathway could have therapeutic potential in conditions requiring tissue regeneration, such as bone fractures.
Experimental Protocols for Biological Evaluation
To assess the biological activity of N-(Piperidin-4-yl)pyrimidin-2-amine and its derivatives, a series of in vitro and cell-based assays can be employed.
General Workflow for Biological Screening
In Vitro Kinase Inhibition Assay (Generic Protocol)
Principle: This assay measures the ability of a test compound to inhibit the activity of a specific kinase. The kinase activity is typically quantified by measuring the phosphorylation of a substrate, often using a labeled ATP analog or a specific antibody that recognizes the phosphorylated substrate.
Materials:
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Purified recombinant kinase
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Kinase-specific substrate (peptide or protein)
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ATP (Adenosine triphosphate)
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Assay buffer (e.g., containing MgCl₂, DTT, BSA)
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Test compound (dissolved in DMSO)
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Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, HTRF® Kinase Assay, or phospho-specific antibody)
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Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a microplate, add the assay buffer, the kinase, and the substrate.
-
Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP.
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Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (if necessary, depending on the detection method).
-
Add the detection reagent according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Wnt/β-Catenin Pathway Reporter Gene Assay
Principle: This cell-based assay is used to measure the activation of the Wnt/β-catenin signaling pathway. Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a TCF/LEF responsive promoter. Activation of the pathway leads to the expression of luciferase, which can be quantified.
Materials:
-
HEK293T cells (or other suitable cell line)
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Cell culture medium (e.g., DMEM with 10% FBS)
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TCF/LEF reporter plasmid (e.g., TOPFlash)
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Control plasmid (e.g., FOPFlash with a mutated TCF/LEF binding site)
-
Transfection reagent
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Test compound
-
Wnt3a conditioned medium (as a positive control)
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Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the TOPFlash (or FOPFlash for control) reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing the test compound at various concentrations. Include a positive control (Wnt3a conditioned medium) and a vehicle control (DMSO).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation relative to the vehicle control and determine the EC₅₀ value for the compound.
Data Presentation
While quantitative biological data for N-(Piperidin-4-yl)pyrimidin-2-amine is not available in the public domain, the following table presents data for some related 2-aminopyrimidine derivatives to provide a context for potential activity.
Table 2: Biological Activity of Selected 2-Aminopyrimidine Derivatives
| Compound/Derivative Class | Target/Activity | Quantitative Data (IC₅₀/EC₅₀) | Reference |
| Pyrimidin-2-amine derivatives | PLK4 Inhibition | 0.0067 µM (for compound 8h) | [3] |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Akt Kinase Inhibition | 3-8 nM (for AZD5363) | [5] |
| N-(pyridin-3-yl)pyrimidin-4-amine analogues | CDK2 Inhibition | 64.42 nM (for compound 7l) | [6] |
| Piperidin-4-yl-aminopyrimidine derivatives | HIV-1 Reverse Transcriptase Inhibition | EC₅₀ in single-digit nanomolar concentrations | [8] |
| (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine | Wnt/β-catenin Agonist | Data not specified in abstract | [7] |
Conclusion
N-(Piperidin-4-yl)pyrimidin-2-amine is a promising chemical scaffold for the development of novel therapeutics. Based on the extensive research on related 2-aminopyrimidine derivatives, this compound and its analogues are likely to exhibit interesting biological activities, particularly as kinase inhibitors or modulators of key signaling pathways such as the Wnt/β-catenin pathway. The synthetic route proposed in this guide is feasible and relies on well-established chemical transformations. The provided experimental protocols for biological evaluation offer a starting point for researchers to investigate the therapeutic potential of this compound class. Further studies, including synthesis of a focused library of derivatives and comprehensive biological screening, are warranted to fully elucidate the structure-activity relationships and to identify lead compounds for further drug development.
References
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride [cymitquimica.com]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: a wingless beta-catenin agonist that increases bone formation rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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